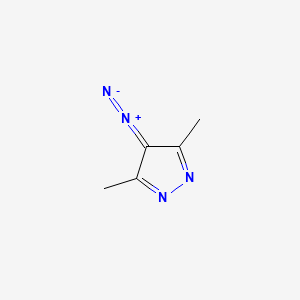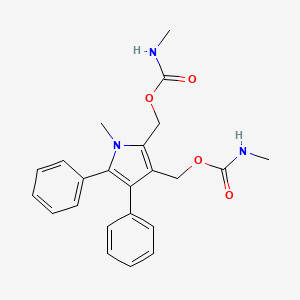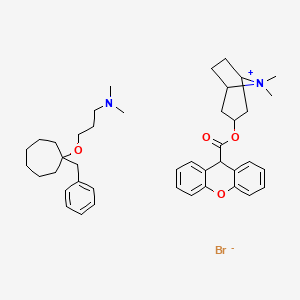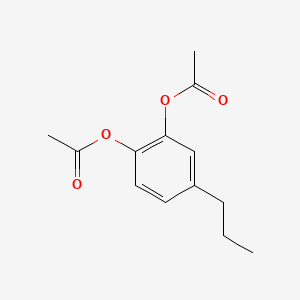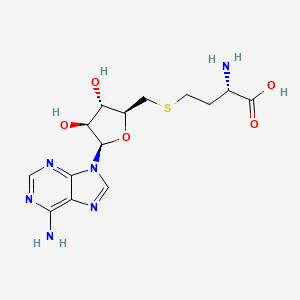
9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- is a complex organic compound with significant biochemical and pharmacological importance. This compound is a derivative of purine, a fundamental building block of nucleic acids, and features a unique arabinofuranosyl moiety linked to a sulfur-containing side chain. Its structure and functional groups make it a valuable subject of study in various scientific fields, including medicinal chemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- typically involves multi-step organic reactions. One common approach starts with the protection of the arabinofuranosyl moiety, followed by the introduction of the sulfur-containing side chain through nucleophilic substitution reactions. The final steps often include deprotection and purification processes to yield the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups, potentially converting them into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the arabinofuranosyl moiety, where various functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like thiols or amines under basic or neutral conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its role in cellular processes. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.
Medicine: Medically, the compound has potential therapeutic applications. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and biochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- involves its interaction with various molecular targets. It can bind to nucleic acids, altering their structure and function. Additionally, the compound can inhibit specific enzymes by mimicking natural substrates, thereby disrupting metabolic pathways. The sulfur-containing side chain plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
S-Adenosylmethionine (SAM): A compound with a similar sulfur-containing side chain but different overall structure.
Deoxyadenosine: Another purine derivative with a deoxyribose sugar instead of arabinofuranose.
Uniqueness: The uniqueness of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- lies in its specific arabinofuranosyl moiety and sulfur-containing side chain. These features confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
This detailed overview highlights the significance and versatility of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- in various scientific domains. Its unique structure and reactivity continue to inspire research and development across multiple fields.
Propriétés
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKTBDSGOFHSH-HSOHWKKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55267-52-2 |
Source


|
| Record name | Ara-A-homocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055267522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
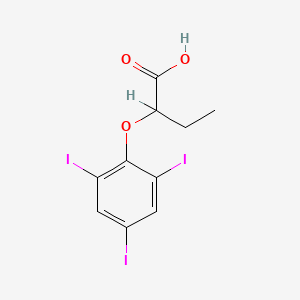
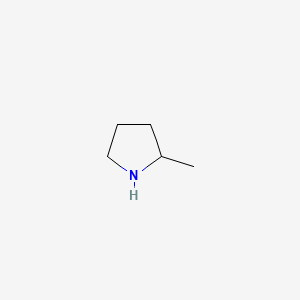
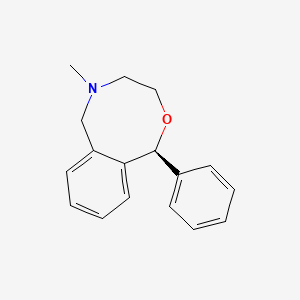
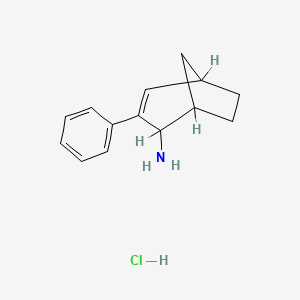
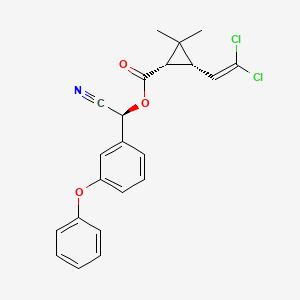

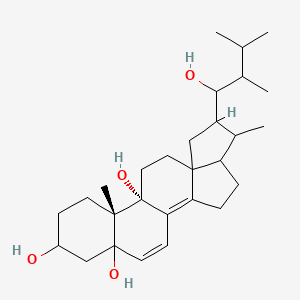
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
